molecular formula C11H8N4 B15338199 1-(2-Pyridinyl)benzotriazole-15N3

1-(2-Pyridinyl)benzotriazole-15N3

Cat. No.: B15338199
M. Wt: 199.19 g/mol
InChI Key: CPWBWUGSSFRASR-OYMGSPLNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Pyridinyl)benzotriazole-15N3 is a stable isotope-labeled compound used primarily in research applications. It is a derivative of 1-(2-Pyridinyl)benzotriazole, where three nitrogen atoms are replaced with the isotope nitrogen-15. This compound is valuable in various fields of scientific research due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Pyridinyl)benzotriazole-15N3 typically involves the introduction of nitrogen-15 into the benzotriazole structure. One common method includes the reaction of 2-aminopyridine with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt. This intermediate then reacts with benzotriazole to yield the desired product. The reaction conditions often involve low temperatures and controlled pH to ensure the stability of the diazonium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired isotopic labeling. The production is carried out under stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Pyridinyl)benzotriazole-15N3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzotriazole ring can be substituted with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(2-Pyridinyl)benzotriazole-15N3 has a wide range of applications in scientific research, including:

    Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace nitrogen pathways in biological systems.

    Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of nitrogen-containing drugs.

    Industry: Applied in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(2-Pyridinyl)benzotriazole-15N3 involves its ability to act as a stable isotope tracer. The nitrogen-15 isotope allows researchers to track the movement and transformation of nitrogen atoms in various chemical and biological processes. The compound interacts with molecular targets and pathways involving nitrogen metabolism, providing valuable insights into these processes.

Comparison with Similar Compounds

1-(2-Pyridinyl)benzotriazole-15N3 can be compared with other similar compounds, such as:

    1-(2-Pyridinyl)benzotriazole: The non-labeled version of the compound, used in similar applications but without the isotopic tracing capabilities.

    1-(2-Pyridinyl)benzotriazole-14N3: Another isotope-labeled version with nitrogen-14, used for different isotopic studies.

    2-(2-Pyridinyl)benzotriazole: A structural isomer with different chemical properties and applications.

The uniqueness of this compound lies in its nitrogen-15 labeling, which provides distinct advantages in tracing and studying nitrogen-related processes.

Properties

Molecular Formula

C11H8N4

Molecular Weight

199.19 g/mol

IUPAC Name

1-(15N)(115N)pyridin-2-ylbenzotriazole

InChI

InChI=1S/C11H8N4/c1-2-6-10-9(5-1)13-14-15(10)11-7-3-4-8-12-11/h1-8H/i12+1,13+1,15+1

InChI Key

CPWBWUGSSFRASR-OYMGSPLNSA-N

Isomeric SMILES

C1=CC=C2C(=C1)[15N]=N[15N]2C3=CC=CC=[15N]3

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.